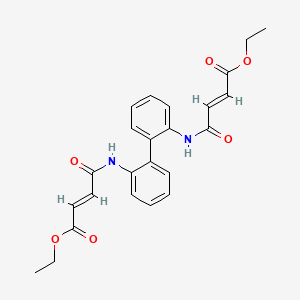![molecular formula C16H22ClNO3S B5357250 (2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B5357250.png)
(2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. This compound is a member of the family of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants.
Mecanismo De Acción
The mechanism of action of (2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which can improve mood and reduce anxiety. The compound also has some affinity for other receptors, such as the alpha-adrenergic and histamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can improve mood and reduce anxiety. The compound also has some affinity for other receptors, such as the alpha-adrenergic and histamine receptors, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride in lab experiments is its high potency and selectivity as a serotonin reuptake inhibitor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride. One area of interest is the development of new and more potent this compound based on the structure of this compound. Another area of interest is the investigation of the role of serotonin and other neurotransmitters in various physiological and pathological processes. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in relation to its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis method of (2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride involves several steps. The first step involves the reaction of 3-methoxy-4-(2-thienylmethoxy)benzaldehyde with (2-methoxyethyl)amine to yield the intermediate product (2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine. The next step involves the reaction of the intermediate product with hydrochloric acid to yield the final product, this compound.
Aplicaciones Científicas De Investigación
(2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride has been extensively studied for its potential use as a therapeutic agent for the treatment of depression and anxiety disorders. It has been found to be a potent and selective serotonin reuptake inhibitor, which means that it can increase the levels of serotonin in the brain, leading to an improvement in mood and a reduction in anxiety.
Propiedades
IUPAC Name |
2-methoxy-N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S.ClH/c1-18-8-7-17-11-13-5-6-15(16(10-13)19-2)20-12-14-4-3-9-21-14;/h3-6,9-10,17H,7-8,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLBAKLDOAHUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)OCC2=CC=CS2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5357182.png)

![1-(4-methoxyphenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5357203.png)
![3-ethoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5357216.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide](/img/structure/B5357222.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)(methyl)amino]nicotinamide](/img/structure/B5357223.png)


![3-[6-(dimethylamino)pyridin-3-yl]-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5357242.png)
![4-[(3-methylphenyl)thio]-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5357255.png)
![N-(2,5-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5357265.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5357267.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5357274.png)